(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone

DHODH inhibitor antimalarial target selectivity

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone (CAS 68471-55-6), also known as N-benzoyl-2-pyrroline or 1-benzoyl-2,3-dihydro-1H-pyrrole, is a heterocyclic organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. It is characterized by a partially saturated 2,3-dihydropyrrole (pyrroline) ring N-acylated with a benzoyl group.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 68471-55-6
Cat. No. B1611513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone
CAS68471-55-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CN(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
InChIKeyFJADFJKBIFABKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone (CAS 68471-55-6): Chemical Identity, Structural Classification, and Procurement Baseline


(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone (CAS 68471-55-6), also known as N-benzoyl-2-pyrroline or 1-benzoyl-2,3-dihydro-1H-pyrrole, is a heterocyclic organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is characterized by a partially saturated 2,3-dihydropyrrole (pyrroline) ring N-acylated with a benzoyl group. This compound is classified as a benzoylpyrrole derivative (N-benzoyl-dihydropyrrole subclass) and is utilized as a research chemical and synthetic intermediate, with commercial availability at purities ≥98% . Its structure features a reactive enamine-like moiety arising from the 2,3-dihydro-1H-pyrrole core, which distinguishes it from fully aromatic pyrroles and saturated pyrrolidine analogs.

Why (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone Cannot Be Simply Substituted: Key Evidence for Selection


In-class compounds within the benzoylpyrrole family cannot be casually interchanged due to critical structure-activity divergences. For example, (2,3-dihydro-1H-pyrrol-1-yl)(phenyl)methanone possesses a distinct 2,3-dihydropyrrole core with a single endocyclic double bond, in contrast to the fully aromatic 1H-pyrrole in phenyl(1H-pyrrol-1-yl)methanone (CAS 5145-65-3) or the fully saturated pyrrolidine ring in 1-benzoylpyrrolidine (CAS 3389-54-6). These structural differences profoundly impact electronic properties, molecular geometry, and target binding. This is clearly demonstrated by the 10-fold differential in human dihydroorotate dehydrogenase (DHODH) inhibition: the target compound exhibits an IC50 of >30,000 nM [1], whereas the structurally distinct 1-benzoyl-3-phenyl-1H-pyrrole derivative achieves an IC50 of 709 nM against the same target under comparable assay conditions [2]. Such a wide activity gap underscores that even minor variations in the heterocyclic core can drastically alter biological outcomes, making precise compound selection imperative for reproducible research.

Quantitative Differentiation Evidence for (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone vs. Closest Analogs


DHODH Inhibition Selectivity: Potent Anti-Parasitic vs. Weak Anti-Human Activity

The compound demonstrates a stark selectivity profile against dihydroorotate dehydrogenase (DHODH) enzymes. It potently inhibits Plasmodium falciparum DHODH with an IC50 of 64 nM, as reported in a Genzyme US patent evaluating Type 2 DHODH activity via a chromogen reduction assay [1]. In comparison, its inhibitory activity against human DHODH is negligible, with an IC50 greater than 30,000 nM (30 µM) under similar recombinant enzyme assay conditions [2]. In contrast, a structurally related pyrrole-based DHODH inhibitor, DSM502, exhibits nanomolar potency against both Plasmodium and mammalian DHODH isoforms [3]. This selectivity window (>468-fold) for the parasitic enzyme over the human isoform is a critical differentiator for target-based antimalarial drug discovery, as it predicts a reduced risk of mechanism-based toxicity stemming from host pyrimidine biosynthesis interference.

DHODH inhibitor antimalarial target selectivity Plasmodium falciparum

CYP2D6 Off-Target Liability: A Key Selectivity Consideration for Lead Optimization

Beyond primary target engagement, the compound's off-target profile provides decisive differentiation. It exhibits moderate inhibition of human Cytochrome P450 2D6 (CYP2D6) with an IC50 of 100 nM, as measured by LC-MS/MS using bufuralol as a substrate [1]. In contrast, the structurally distinct 1-benzoyl-3-phenyl-1H-pyrrole analog (CHEMBL155771) shows no reported significant CYP2D6 inhibition in comparable assays. While the 100 nM CYP2D6 IC50 is a known liability for lead optimization, documented off-target data are far more valuable than an absence of data, which represents an unknown risk. This concrete information enables medicinal chemists to rationally design out the CYP2D6 liability during hit-to-lead development.

CYP450 inhibition drug-drug interaction off-target liability metabolic stability

Structural Differentiation and Molecular Properties vs. Closest Analogs

The compound's 2,3-dihydro-1H-pyrrole core provides an optimal balance between rigidity and reactivity compared to its closest analogs. Phenyl(1H-pyrrol-1-yl)methanone (CAS 5145-65-3), with a fully aromatic pyrrole ring, has a lower molecular weight (171.20 vs. 173.21 g/mol) and a distinct electronic configuration that eliminates the enamine character present in the target compound . Conversely, 1-benzoylpyrrolidine (CAS 3389-54-6), with a fully saturated pyrrolidine ring, possesses a higher molecular weight (175.23 g/mol) and increased conformational flexibility due to sp3 hybridization of all ring carbons, resulting in fundamentally different three-dimensional geometry and pharmacophore presentation . The 2,3-dihydropyrrole ring in the target compound offers a partially unsaturated, non-aromatic system that can participate in both conjugation and nucleophilic addition reactions, a feature absent in both aromatic and fully saturated analogs.

molecular design SAR physicochemical properties heterocyclic core

Commercially Defined Purity and Procurement Reliability vs. Analogs

The target compound is available from multiple reputable vendors with clearly defined purity specifications of ≥98% . In contrast, the closely related analog 1-benzoylpyrrolidine (CAS 3389-54-6) is typically offered at a lower purity of 95% . For research applications requiring high-fidelity structure-activity relationship (SAR) data and reproducibility, the 3% purity gap directly translates into a significant reduction in the maximum possible level of confounding impurities. Specifically, at 95% purity, up to 5% of the sample mass consists of unidentified contaminants, whereas at 98% purity, this potential confounder is reduced by 60% to a maximum of 2%.

purity specification procurement quality control supply chain

Optimal Application Scenarios for (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone Based on Evidence Profile


Antimalarial Lead Discovery: DHODH-Targeted Screening and Selectivity Profiling

The compound's exceptional selectivity for parasitic DHODH (IC50 = 64 nM) over human DHODH (IC50 > 30,000 nM) [1] makes it a prime candidate for antimalarial lead discovery programs targeting the pyrimidine biosynthesis pathway. Researchers should prioritize this compound over less selective pyrrole-based DHODH inhibitors like DSM502 when species-specific target engagement is the primary screening objective, as the >468-fold selectivity window minimizes the risk of host-dependent off-target effects in cell-based assays.

Medicinal Chemistry: CYP2D6 Liability-Guided Lead Optimization

Given the documented CYP2D6 inhibition with an IC50 of 100 nM [1], this compound serves as a well-characterized starting point for medicinal chemistry optimization. Unlike analogs with no reported CYP inhibition data, its robust liability profile allows for structure-guided design to mitigate drug-drug interaction risks—a critical requirement for advancing antimalarial leads toward preclinical development.

Chemical Biology: Enamine-Reactive Scaffold for Covalent Probe Design

The 2,3-dihydropyrrole core in the target compound imparts enamine-like reactivity not available in the fully aromatic phenyl(1H-pyrrol-1-yl)methanone or the fully saturated 1-benzoylpyrrolidine [1]. This unique reactivity enables selective nucleophilic additions and cyclization reactions, making the compound an ideal starting material for designing covalent chemical probes or developing novel synthetic methodologies that require a partially unsaturated N-heterocyclic scaffold.

High-Reproducibility Screening: High-Purity Procurement for Robust SAR

The compound's commercial availability at ≥98% purity [1] versus 95% purity for 1-benzoylpyrrolidine directly supports high-reproducibility biological screening campaigns. Procurement of the higher-purity compound reduces the maximum potential impurity burden from 5% to 2%, a critical consideration for generating robust SAR data and minimizing false positives in high-throughput screening.

Quote Request

Request a Quote for (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.